N-Ethylsuccinimide-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethylsuccinimide-d5 (NES-d5) is an artificial organic compound that is used in various scientific research applications. It is a derivative of N-ethylsuccinimide (NES) and is a stable, water-soluble compound with a low melting point. NES-d5 is a chiral compound and has been used in a variety of research applications, including chemical synthesis, biochemical assays, and drug development.

Applications De Recherche Scientifique

Chimie organique de synthèse

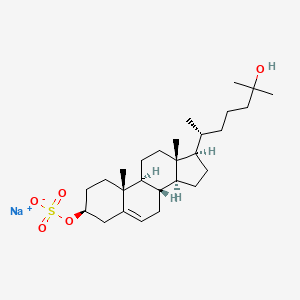

N-Ethylsuccinimide-d5 est un dérivé de la N-Ethylsuccinimide, qui est couramment utilisée en chimie organique de synthèse comme réactif ou intermédiaire. Il peut être impliqué dans diverses réactions de synthèse organique, telles que la préparation de gamma-lactames, qui sont des éléments de construction précieux pour les produits pharmaceutiques {svg_1}.

Biocatalyse

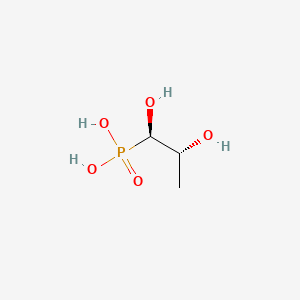

Dans le domaine de la biocatalyse, this compound peut être utilisée comme substrat pour les réactions catalysées par des enzymes. Par exemple, il peut être converti à partir de N-éthylmaléimide par des énéréductases dans un processus biocatalytique à base d'hydrogène {svg_2}. Cette application est cruciale pour le développement de procédés chimiques durables.

Safety and Hazards

Mécanisme D'action

Target of Action

N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .

Mode of Action

This compound interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes

Pharmacokinetics

Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in this compound would need further investigation.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .

Analyse Biochimique

Biochemical Properties

N-Ethylsuccinimide-d5 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . The interaction between this compound and this enzyme is crucial for understanding the reduction process and the subsequent biochemical pathways involved. Additionally, this compound can interact with other proteins and biomolecules, influencing their structure and function through binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cellular metabolism and gene expression over time.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in the metabolism of this compound is N-ethylmaleimide reductase, which reduces N-ethylmaleimide to N-Ethylsuccinimide . This reduction process is an essential step in the metabolic pathway of this compound, influencing the overall metabolic flux and levels of related metabolites.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Ethylsuccinimide-d5 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Succinic anhydride", "Deuterium oxide (D2O)", "Ethylamine-d5", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Methanol (MeOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with deuterium oxide (D2O) to form succinic acid-d4.", "Step 2: Succinic acid-d4 is reacted with ethylamine-d5 in the presence of sodium hydroxide (NaOH) to form N-Ethylsuccinamic acid-d9.", "Step 3: N-Ethylsuccinamic acid-d9 is reacted with acetic anhydride to form N-Ethylsuccinimide-d9.", "Step 4: N-Ethylsuccinimide-d9 is then deuterated by reacting it with deuterium oxide (D2O) in the presence of methanol (MeOH) and hydrochloric acid (HCl) to form N-Ethylsuccinimide-d5." ] } | |

Numéro CAS |

1370698-98-8 |

Formule moléculaire |

C₆H₄D₅NO₂ |

Poids moléculaire |

132.17 |

Synonymes |

1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)